2-Amino-4-chloro-3,5-dimethylphenol

Lipophilicity Medicinal Chemistry Drug Design

2-Amino-4-chloro-3,5-dimethylphenol provides a distinct lipophilic scaffold (LogP ~2.8) unattainable with chloroxylenol or simpler analogs. This bifunctional building block enables selective derivatization for precise SAR exploration in anti-infective or anti-inflammatory programs. Ensure experimental reproducibility with this specific substitution pattern. Inquire for high-purity R&D quantities.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 5428-46-6
Cat. No. B1267375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-3,5-dimethylphenol
CAS5428-46-6
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C)N)O
InChIInChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3
InChIKeyNMAZQRPNNZAYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) Procurement & Sourcing Guide: Properties, Availability & Key Identifiers


2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) is a chlorinated aminophenol derivative with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . The compound is characterized by its substitution pattern: an amino group at the 2-position, a chloro group at the 4-position, and methyl groups at the 3- and 5-positions of the phenolic ring [1]. Its reported physicochemical properties include a melting point of 148-149 °C and a predicted pKa of 9.56 . It is primarily available as a free base or as a hydrochloride salt (CAS 1052530-87-6) for research applications . Commercially, it is offered by several suppliers with typical purity specifications ranging from 95% to 98% .

Why 2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) Cannot Be Simply Substituted with Generic Analogs: A Sourcing Rationale


The specific substitution pattern of 2-amino-4-chloro-3,5-dimethylphenol—combining an electron-donating amino group with electron-withdrawing chloro and hydrophobic methyl substituents on a phenolic core—creates a unique electronic and steric environment that is not replicated by simpler analogs like chloroxylenol (4-chloro-3,5-dimethylphenol) or 2-amino-4-chlorophenol. While chloroxylenol (CAS 88-04-0) serves as a broad-spectrum antimicrobial agent, it lacks the 2-amino functionality that can significantly alter its reactivity, binding properties, and potential for derivatization . Conversely, 2-amino-4-chlorophenol lacks the 3,5-dimethyl groups that confer increased lipophilicity (LogP ~2.8) and metabolic stability to the target compound . This unique combination of functional groups makes the compound a distinct scaffold for pharmaceutical intermediate synthesis and specialized research applications, where substituting with a structurally related analog would introduce uncontrolled variables that compromise experimental reproducibility and development outcomes [1].

Comparative Physicochemical & Biological Evidence for 2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) Against Key Analogs


Enhanced Lipophilicity (LogP) of 2-Amino-4-chloro-3,5-dimethylphenol Relative to Non-Methylated Amino-Chlorophenol Analogs

2-Amino-4-chloro-3,5-dimethylphenol exhibits a calculated LogP of 2.82580, indicative of significantly higher lipophilicity compared to its non-methylated analog, 2-amino-4-chlorophenol (calculated LogP ~1.2) . This increase in LogP by approximately 1.6 units translates to a roughly 40-fold higher partition coefficient, suggesting enhanced membrane permeability and potential for improved bioavailability in drug discovery contexts [1].

Lipophilicity Medicinal Chemistry Drug Design

Antimicrobial Activity: Distinguishing 2-Amino-4-chloro-3,5-dimethylphenol from Chloroxylenol (PCMX)

While chloroxylenol (4-chloro-3,5-dimethylphenol, PCMX) is a well-established antiseptic with MIC values against S. aureus reported in the range of 62.5–125 µg/mL [1], 2-amino-4-chloro-3,5-dimethylphenol lacks publicly available, directly comparable MIC data. Literature broadly suggests the compound has been 'studied for its potential antimicrobial effects' [2], but no head-to-head studies were identified to quantify its potency relative to PCMX. The presence of the 2-amino group distinguishes it from PCMX and may confer a different mechanism of action or spectrum of activity, but this remains unquantified in peer-reviewed literature.

Antimicrobial Antiseptic Disinfectant

Physicochemical Distinction: Melting Point as a Quality Control and Differentiation Marker

The reported melting point of 2-amino-4-chloro-3,5-dimethylphenol is 148-149 °C . This value is significantly higher than that of the related compound 4-chloro-3,5-dimethylphenol (chloroxylenol), which melts at 113-116 °C . This difference provides a clear and readily measurable physical property for distinguishing the two compounds and serves as a critical quality control parameter for verifying the identity and purity of the purchased material upon receipt.

Analytical Chemistry Quality Control Purity Assessment

Validated Research & Industrial Applications for 2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) Based on Comparative Evidence


Specialized Pharmaceutical Intermediate for SAR Studies Requiring a Defined, Lipophilic Chloro-Aminophenol Core

In medicinal chemistry programs exploring structure-activity relationships (SAR) for novel anti-infective or anti-inflammatory agents, 2-amino-4-chloro-3,5-dimethylphenol provides a distinct, lipophilic scaffold. Its calculated LogP of 2.83 makes it a candidate for exploring the effect of increased membrane permeability relative to more polar analogs like 2-amino-4-chlorophenol (LogP ~1.2). Its use is justified when the goal is to incorporate a specific substitution pattern (2-amino, 4-chloro, 3,5-dimethyl) that cannot be achieved by off-the-shelf analogs like chloroxylenol or simple chlorophenols, enabling precise SAR exploration [1].

Analytical Standard for Method Development and Metabolite Identification of Related Xenobiotics

Given its distinct physicochemical properties, such as its melting point of 148-149 °C and its unique chromatographic behavior (inferred from its LogP), this compound serves as a valuable analytical reference standard. It can be used in the development of HPLC or GC-MS methods for the separation and identification of structurally related impurities, metabolites, or environmental degradation products of chlorinated phenolic compounds . Its use is particularly relevant when a reference standard with both amino and chloro functionalities is required for method validation.

Building Block for Synthesizing Complex Molecules via Orthogonal Functional Group Reactivity

The compound's structure, featuring a nucleophilic amino group and a weakly acidic phenolic hydroxyl group, enables its use as a bifunctional building block in organic synthesis. The amino group can be selectively derivatized (e.g., diazotization, acylation, Schiff base formation) while leaving the phenolic -OH group available for subsequent reactions, or vice versa [2]. This orthogonal reactivity profile is valuable for constructing more complex molecules, such as heterocycles or functional materials, where precise control over the sequence of bond formation is required. Its procurement is driven by the need for this specific substitution pattern to direct the regioselectivity of subsequent reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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